2,4,6-Pyrimidinetriamine, 5-iodo-

Übersicht

Beschreibung

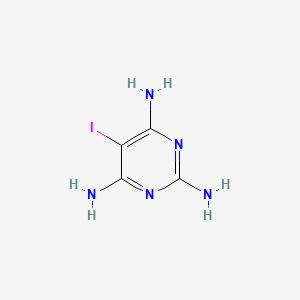

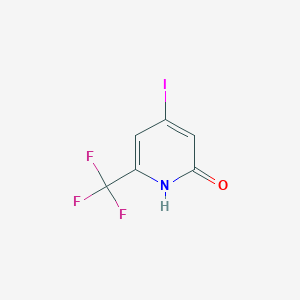

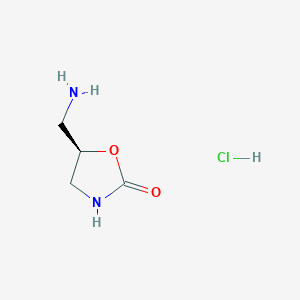

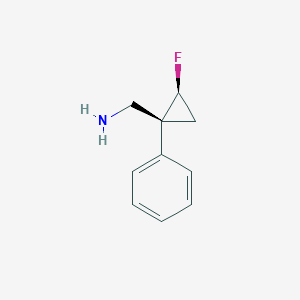

2,4,6-Pyrimidinetriamine, 5-iodo- is a chemical compound with the molecular formula C4H6IN5. Its molecular weight is 251.03 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,4,6-Pyrimidinetriamine, 5-iodo-, often involves cross-coupling reactions . A recent study describes the development of a rapid flow-based cross-coupling synthesis protocol for a variety of C5-pyrimidine substituted nucleosides . This protocol allows for facile access to multiple nucleoside analogues in very good yields in a few minutes compared to conventional batch chemistry .Molecular Structure Analysis

The molecular structure of 2,4,6-Pyrimidinetriamine, 5-iodo- is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 5-iodo- substitution indicates the presence of an iodine atom at the 5th position of the pyrimidine ring.Wissenschaftliche Forschungsanwendungen

Iodination and Functionalization

- Iodination of pyrimidines like 4-amino-2,6-dimethyl-pyrimidine results in derivatives like the 2-iodomethyl derivative, leading to a variety of side chain-substituted pyrimidines. This suggests potential in regiospecific functionalization of such compounds (Niclas et al., 1987).

Protonation Studies

- NMR studies revealed that 2,4,6-pyrimidinetriamine can be protonated at the C(5) position in water, indicating an equilibrium between C(5) and N(1) protonated forms. This has implications for understanding the chemical behavior of such pyrimidines in aqueous solutions (Demeter et al., 2003).

Antiviral Applications

- Dichloropyrimidines, a category that includes certain pyrimidine derivatives, have shown effectiveness in inhibiting the growth of various RNA and DNA viruses, indicating potential antiviral applications (Colla et al., 1977).

Radiosensitizer Research

- Studies on 6-iodo-2'-deoxyuridine, a related compound, show its instability in aqueous solutions, which impacts its potential as a radiosensitizer. This highlights the importance of stability in water for the practical application of such compounds (Falkiewicz et al., 2023).

Synthesis of Derivatives

- Pyrimidine nitriles and esters can be metalated using a mixed lithium-cadmium base, leading to derivatives with potential bactericidal and fungicidal activities, as well as cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).

Biological Significance

- The study of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs shows their significance in both synthetic organic and medicinal chemistry, with applications in medical and pharmaceutical fields (Monier et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-iodopyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFIXROFGVGAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Pyrimidinetriamine, 5-iodo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)